6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at positions 3 and 4. The 3-position carries an isopropyl group (propan-2-yl), while the 6-position is modified with a seven-membered azepane ring. This structure combines lipophilic (isopropyl) and flexible cyclic amine (azepane) substituents, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
6-(azepan-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-11(2)14-16-15-12-7-8-13(17-19(12)14)18-9-5-3-4-6-10-18/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFKZJOQRZMUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique triazolo-pyridazine framework, which is known for its diverse biological activities. The presence of an azepane ring and a propan-2-yl group enhances its interaction with biological targets.
Pharmacological Activities
Recent studies have demonstrated that compounds within the triazolo[4,3-b]pyridazine class exhibit a range of pharmacological activities:
-
Anticancer Activity :
- A study on related triazolo-pyridazine derivatives showed moderate to potent antiproliferative effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .
- The mechanism of action often involves inhibition of tubulin polymerization, which is critical for cancer cell division .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines | 0.008 - 0.014 | Inhibition of tubulin polymerization |
| Antimicrobial | Various pyridazine derivatives | Not specified | Disruption of bacterial cell walls |
| Anti-inflammatory | Pyridazine derivatives | Not specified | Inhibition of cytokine release |
The biological activity of this compound can be attributed to several mechanisms:
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is a versatile platform for drug discovery, with modifications at positions 3 and 6 dictating pharmacological activity. Below is a comparative analysis of structurally related derivatives:
Structural and Functional Comparisons
*Estimated based on molecular formula (C14H20N6).
Key Trends and Structure-Activity Relationships (SAR)
Substituent Effects on Target Selectivity: GABAA Receptor Modulation: Bulky, electron-withdrawing groups (e.g., trifluoromethyl , fluorophenyl ) at position 3 enhance subtype selectivity (e.g., α2/α3 over α1). PDE4 Inhibition: Aryl ethers at position 6 (e.g., compound 18’s tetrahydrofuran-3-yloxy ) improve PDE4 binding, whereas azepane’s flexibility in the target compound may favor alternative targets.
Impact of Azepane vs.
Pharmacokinetic Considerations :
- The isopropyl group in the target compound may enhance metabolic stability compared to phenyl or fluorophenyl substituents, which are prone to oxidative metabolism.
Research Findings and Implications
- GABAA Receptor Ligands: TPA023 and MRK-696 demonstrate that triazolo[4,3-b]pyridazines with fluorinated aryl groups and triazole-based substituents achieve subtype-specific GABAergic effects .
- PDE4 Inhibitors : Compound 18’s dimethoxyphenyl and tetrahydrofuran groups highlight the importance of hydrogen-bonding motifs for PDE4 inhibition . The target compound’s lack of polar substituents may limit PDE4 affinity.
- Antimicrobial/Kinase Inhibition: Pyrazole-substituted derivatives (e.g., compound 5 ) show moderate bioactivity, suggesting the scaffold’s versatility for non-CNS applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
